N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by:
- N2-substituent: (3-(phenylsulfonyl)oxazolidin-2-yl)methyl group, introducing a sulfonylated oxazolidine ring, which may enhance metabolic stability and binding affinity.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c20-15-8-6-14(7-9-15)12-21-18(24)19(25)22-13-17-23(10-11-28-17)29(26,27)16-4-2-1-3-5-16/h1-9,17H,10-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHIWLHUVRKHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves the reaction of the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction where the oxazolidinone derivative reacts with 4-chlorobenzyl chloride.
Formation of the oxalamide linkage: The final step involves the reaction of the chlorobenzyl-oxazolidinone intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The oxazolidinone ring can interact with proteins, affecting their function and stability. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues with N1-(4-Chlorobenzyl) Substitution
N1-(4-Chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (56)
- Structure : Shares the N1-(4-chlorobenzyl) group but substitutes the N2 with a 4-methoxyphenethyl chain.
- Synthesis : 23% yield via General Procedure 1.
- Spectroscopy :
- ¹H NMR : δ 9.33 (t, 1H), 7.40–7.36 (m, 2H), 3.71 (s, 3H, −OCH3).
- ESI-MS : m/z 346.9 [M + H]⁺.
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14)
- Structure : N1-(4-chlorophenyl) with N2-linked thiazole-pyrrolidine hybrid.
- Synthesis : 39% yield (1:1 stereoisomer mixture).
- LC-MS : m/z 409.28 [M + H]⁺.
- Key Difference : The thiazole-pyrrolidine moiety may confer distinct hydrogen-bonding capabilities compared to the sulfonylated oxazolidine in the target compound.
Analogues with Sulfonylated or Heterocyclic N2 Substituents
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10)
- Structure : Adamantyl group at N1 and 4-chlorobenzyloxy at N2.
- Synthesis : Purified via silica column chromatography; purity >90%.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Application : Umami flavor enhancer (FEMA 4233).
- Toxicology: NOEL = 100 mg/kg/day in rats; high safety margin (>33 million).
- Key Difference : The pyridinylethyl and dimethoxybenzyl groups prioritize flavor receptor interaction over therapeutic targeting.
Substituted Phenyl Derivatives
Compounds 19–23 share the N2-(4-methoxyphenethyl) group but vary at N1:
| Compound | N1 Substituent | Yield (%) | ESI-MS ([M + H]⁺) |
|---|---|---|---|
| 19 | 2-Bromophenyl | 30 | 376.9 |
| 20 | 3-Chlorophenyl | 33 | 333.1 |
| 21 | 3-Ethoxyphenyl | 83 | 343.1 |
| 22 | 3-Cyanophenyl | 23 | 320.0 |
| 23 | 3-Chloro-5-fluorophenyl | 33 | 351.0 |
- Trends : Electron-withdrawing groups (e.g., −Cl, −CN) correlate with lower yields, while −OEt (compound 21) achieves the highest yield (83%).
- Comparison: The target compound’s N2-(phenylsulfonyl)oxazolidine may improve synthetic accessibility compared to cyanophenyl or bromophenyl derivatives.
Bis-Oxalamides and Complex Derivatives
N1,N2-bis(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)oxalamide (4)
- Structure: Symmetric bis-oxalamide with azetidinone and chlorinated aryl groups.
- Synthesis : Recrystallized from chloroform; characterized by IR (C-Cl, β-lactam peaks) and NMR.
- Key Difference: The dimeric structure and β-lactam rings contrast with the monomeric, sulfonylated target compound, suggesting divergent biological targets.
Research Implications and Trends
- Synthetic Challenges : Bulky N2 substituents (e.g., sulfonylated oxazolidine) may reduce yields compared to simpler aryl or alkyl groups .
- Biological Activity : Sulfonyl and heterocyclic groups (e.g., oxazolidine) are associated with enhanced metabolic stability and receptor binding in therapeutic agents .
Biological Activity
N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, mechanisms of action, biological effects, and potential applications, supported by relevant research findings.
Chemical Structure
The compound features a unique structure characterized by:
- Chlorobenzyl group : Enhances lipophilicity and biological interactions.
- Phenylsulfonyl group : Known for its role in enzyme inhibition.
- Oxazolidinone ring : Contributes to the compound's stability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxazolidinone ring : Achieved through cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
- Introduction of the phenylsulfonyl group : This is done by reacting the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
- Attachment of the chlorobenzyl group : A nucleophilic substitution reaction where the oxazolidinone derivative reacts with 4-chlorobenzyl chloride is employed.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The phenylsulfonyl group interacts with enzyme active sites, potentially inhibiting their activity, which can lead to altered metabolic pathways.
- Protein Interaction : The oxazolidinone ring may bind to proteins, affecting their function and stability, which can modulate biochemical pathways involved in disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell survival and proliferation. This suggests its potential as a chemotherapeutic agent.
Study 1: Antimicrobial Efficacy
A study conducted on several bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating strong antibacterial properties compared to standard antibiotics.
Study 2: Anticancer Effects
In another study focusing on human cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability (up to 70% reduction at 10 µM concentration), highlighting its potential as an effective anticancer agent.
| Study Type | Target Organism/Cell Line | Observed Effect | Concentration Range |
|---|---|---|---|
| Antimicrobial | Various Bacteria | MIC 0.5 - 8 µg/mL | 0.5 - 8 µg/mL |
| Anticancer | Human Cancer Cell Lines | Up to 70% reduction in viability | 10 µM |
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., δ 7.41–8.35 ppm for aromatic protons) .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., observed [M+H] at m/z 479.12 in analog studies) .
- IR spectroscopy : Peaks at ~1650 cm confirm amide C=O bonds, while sulfonyl S=O stretches appear at ~1350 cm .
What strategies resolve stereochemical outcomes during synthesis?
Q. Advanced
- Chiral catalysts : Use of (R)- or (S)-BINOL derivatives in asymmetric synthesis controls oxazolidine ring stereochemistry .
- Diastereomeric crystallization : Separation of enantiomers via chiral auxiliaries (e.g., tartaric acid derivatives) .
- Solvent polarity : Polar solvents (e.g., acetonitrile) favor specific transition states, reducing racemization .
What biological activities have been reported for this compound?
Basic
Preliminary studies on structural analogs suggest:
- Antimicrobial activity : Inhibition of bacterial ribosomal subunits via oxazolidinone interactions (similar to linezolid) .
- Enzyme inhibition : Potency against soluble epoxide hydrolase (sEH) and cytochrome P450 isoforms due to sulfonyl and amide motifs .
- Anticancer potential : Apoptosis induction in tumor cell lines via mitochondrial pathway modulation .
How does the sulfonyl group influence bioactivity?
Advanced
The phenylsulfonyl moiety:
- Enhances binding affinity : Forms hydrogen bonds with enzyme active sites (e.g., sEH) .
- Improves metabolic stability : Reduces oxidative degradation compared to non-sulfonylated analogs .
- Modulates solubility : Sulfonyl groups increase hydrophilicity, improving bioavailability in physiological conditions .
What in vitro assays evaluate therapeutic potential?
Q. Advanced
- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., sEH inhibition assays with PHOME) .
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HCT-116, MCF-7) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) determination against Gram-positive bacteria .
How to analyze contradictory data in biological activity studies?
Q. Advanced
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural validation : Confirm compound purity (>95% by HPLC) and stereochemistry via X-ray crystallography .
- Comparative SAR : Evaluate substituent effects (e.g., replacing sulfonyl with carbonyl groups reduces potency by 10-fold) .
What are the solubility and stability profiles under physiological conditions?
Q. Basic
- Solubility : Moderate solubility in DMSO (>10 mM) but limited in aqueous buffers (<0.1 mM), necessitating formulation with cyclodextrins or liposomes .
- Stability : Degrades at pH >8.0 via sulfonyl group hydrolysis; stable in plasma for >24 hours at 37°C .
What computational methods predict interactions with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to sEH or bacterial ribosomes .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
- QSAR models : Predict bioactivity using descriptors like LogP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
